1H-1,3-benzodiazole-2-sulfonyl fluoride
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Overview
Description
1H-1,3-Benzodiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C₇H₅FN₂O₂S and a molecular weight of 200.19 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1H-1,3-benzodiazole-2-sulfonyl fluoride typically involves the reaction of 1H-1,3-benzodiazole with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity.
Chemical Reactions Analysis
1H-1,3-Benzodiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 1H-1,3-benzodiazole-2-sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,3-Benzodiazole-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-1,3-benzodiazole-2-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to enzyme inhibition or protein modification. This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
1H-1,3-Benzodiazole-2-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds such as:
1H-1,3-Benzodiazole-2-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride, leading to different reactivity and applications.
1H-1,3-Benzodiazole-2-sulfonyl bromide: Another similar compound with a bromide group, used in different synthetic applications.
1H-1,3-Benzodiazole-2-sulfonyl methyl ester: This compound has a methyl ester group, making it less reactive compared to the fluoride derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of the sulfonyl fluoride group, making it particularly useful in biochemical and medicinal research.
Properties
CAS No. |
2060052-54-0 |
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Molecular Formula |
C7H5FN2O2S |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
1H-benzimidazole-2-sulfonyl fluoride |
InChI |
InChI=1S/C7H5FN2O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) |
InChI Key |
UHMGZCPRYPLLLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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